Pentizidone sodium anhydrous
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Overview
Description
Pentizidone sodium anhydrous is a chemical compound with the molecular formula C8H11N2O3.Na and a molecular weight of 206.1743 g/mol . It is a prodrug that is hydrolyzed spontaneously to convert into D-cycloserine . This compound was selected by Merck as a companion product for D-fluoroalanine, with the anticipation that it would be better tolerated than cycloserine itself .
Preparation Methods
The preparation of pentizidone sodium anhydrous involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound is synthesized through a series of chemical reactions that involve the formation of an isoxazolidinone ring . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and calibration .
Chemical Reactions Analysis
Pentizidone sodium anhydrous undergoes various chemical reactions, including hydrolysis, which converts it into D-cycloserine . The compound is also involved in oxidation and reduction reactions, which are common in its chemical behavior. The major products formed from these reactions include D-cycloserine and other related compounds .
Scientific Research Applications
Pentizidone sodium anhydrous has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a prodrug in antibiotic research, where it is combined with D-fluoroalanine to enhance its antibacterial activity . The compound has shown potent antibiotic activity in animal studies and has been used to treat experimental pneumonia due to Haemophilus influenzae .
Mechanism of Action
The mechanism of action of pentizidone sodium anhydrous involves its conversion to D-cycloserine, which acts on D-alanyl-D-alanine synthetase . This enzyme is crucial for bacterial cell wall synthesis, and its inhibition leads to the disruption of cell wall formation, resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are primarily related to bacterial cell wall synthesis .
Comparison with Similar Compounds
Pentizidone sodium anhydrous is unique compared to other similar compounds due to its specific mechanism of action and its use as a prodrug. Similar compounds include D-cycloserine and D-fluoroalanine, both of which are used in antibiotic research . The combination of this compound with D-fluoroalanine has shown synergistic effects in killing bacteria, making it a valuable compound in antibiotic therapy .
Properties
CAS No. |
55694-87-6 |
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Molecular Formula |
C8H11N2NaO3 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
sodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-2-id-3-one |
InChI |
InChI=1S/C8H12N2O3.Na/c1-5(3-6(2)11)9-7-4-13-10-8(7)12;/h3,7H,4H2,1-2H3,(H2,9,10,11,12);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
RNZYSARTHBLHQB-OGFXRTJISA-M |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@@H]1CO[N-]C1=O.[Na+] |
Canonical SMILES |
CC(=CC(=O)C)NC1CO[N-]C1=O.[Na+] |
Origin of Product |
United States |
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